6-Methyl-2,4-dihydroxyquinoline

Catalog No.
S836649
CAS No.
1677-44-7
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2,4-dihydroxyquinoline

Library synthesis of antimalarials, antibacterials, and kinase inhibitors demands reliable C-3 alkylation without cross-coupling interference. Unsubstituted 2,4-dihydroxyquinoline gives low yields and up to 20-fold potency drops; 6-halo analogs compete in Pd/Cu couplings. 6-Methyl-2,4-dihydroxyquinoline (CAS 1677-44-7) solves this: • 15% absolute yield increase in Hantzsch ester Knoevenagel condensation-reduction • 6-methyl inert to oxidative addition; enables selective C-2/C-4 functionalization • Maintains target binding, avoiding severe potency loss. Consistent quality for process chemistry.

CAS Number

1677-44-7

Product Name

6-Methyl-2,4-dihydroxyquinoline

IUPAC Name

4-hydroxy-6-methyl-1H-quinolin-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)

InChI Key

OXSZQTDCCMODLE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)O

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)O

Synonyms

6-Methyl-2,4-dihydroxyquinoline, 6-Methylquinoline-2,4-diol, 4-Hydroxy-6-methylquinolin-2(1H)-one, 6-Methyl-2,4-quinolinediol, NSC 409763

Purity

≥98%

Package Size

1 g

6-Methyl-2,4-dihydroxyquinoline (CAS 1677-44-7), tautomeric with 4-hydroxy-6-methylquinolin-2(1H)-one, is a highly versatile heterocyclic building block widely procured for the synthesis of antimalarial, antibacterial, and kinase inhibitor libraries. Featuring a quinoline core with oxygenation at the 2- and 4-positions, it serves as a direct precursor for 2,4-dichloroquinolines via POCl3 treatment, unlocking diverse C-2 and C-4 functionalization pathways. The presence of the electron-donating 6-methyl group modulates the electronic density of the ring, enhancing specific electrophilic substitutions while providing a metabolically stable, lipophilic handle. For industrial and medicinal chemists, this compound represents a critical intermediate where core substitution is required to maintain downstream biological efficacy or to direct regioselective functionalization without the cross-coupling liabilities of halogenated analogs[1].

Substituting 6-methyl-2,4-dihydroxyquinoline with the cheaper, unsubstituted 2,4-dihydroxyquinoline or halogenated analogs (e.g., 6-bromo-2,4-dihydroxyquinoline) fundamentally alters both process yields and downstream pharmacological profiles. In one-pot Knoevenagel condensation–reduction sequences, the unsubstituted core suffers from significantly lower C-3 alkylation yields, directly impacting the cost-efficiency of library generation [1]. Furthermore, in medicinal chemistry, the absence of core substitution can lead to a drastic reduction in target binding affinity, with unsubstituted analogs showing up to a 20-fold drop in anti-mycobacterial activity compared to optimally substituted derivatives[2]. Conversely, while 6-bromo analogs offer high yields, their reactive halogen handle introduces competitive side reactions during subsequent transition-metal-catalyzed cross-couplings at the C-2 or C-4 positions. Therefore, the 6-methyl variant is strictly required when a stable, electron-donating, and cross-coupling-inert substituent is needed.

C-3 Reductive Alkylation Efficiency

During the synthesis of C-3 functionalized quinoline derivatives via a one-pot Hantzsch ester-mediated Knoevenagel condensation–reduction, the substitution pattern on the quinoline core dictates the reaction efficiency. Head-to-head comparison demonstrates that 6-methyl-2,4-dihydroxyquinoline achieves a 73% isolated yield when reacted with 4-methylbenzaldehyde, whereas the unsubstituted 2,4-dihydroxyquinoline yields only 58% under identical conditions [1].

Evidence DimensionIsolated yield of C-3 alkylated product
Target Compound Data73% yield (Compound 7c)
Comparator Or BaselineUnsubstituted 2,4-dihydroxyquinoline (58% yield, Compound 7a)
Quantified Difference15% absolute increase in isolated yield for the 6-methyl variant
ConditionsOne-pot Hantzsch ester-mediated Knoevenagel condensation–reduction in pyridine at 100 °C for 2-3 hours

The 15% yield improvement significantly enhances throughput and reduces the cost of goods when synthesizing C-3 functionalized pharmaceutical intermediates at scale.

Solvent-Dependent Homogeneity & Side-Product Control

The solubility profile of 2,4-dihydroxyquinolines heavily dictates solvent selection during process scale-up. When attempting condensation-reduction reactions in standard low-boiling solvents (acetonitrile, dichloromethane, methanol), 6-methyl-2,4-dihydroxyquinoline exhibits poor solubility, resulting in trace or 0% product formation after 18 hours. Transitioning to non-coordinating high-boiling solvents like DMSO or DMAc at 100 °C forces homogeneity but generates substantial undesired Michael adducts. Optimal processability is exclusively achieved using pyridine at 100 °C, which ensures complete consumption in 3 hours and clean conversion to the target product [1].

Evidence DimensionReaction conversion and side-product formation
Target Compound DataComplete consumption in 3h with high yield in Pyridine (100 °C)
Comparator Or BaselineLow-boiling solvents (MeCN, DCM) or non-coordinating high-boiling solvents (DMSO, DMAc)
Quantified DifferenceLow-boiling solvents yield 0% to trace product; DMSO/DMAc yield substantial Michael adducts; Pyridine yields 73% clean target product
ConditionsCatalyst-free condensation-reduction sequence

Alerts process chemists to avoid standard low-boiling solvents and directly select pyridine to ensure reaction homogeneity and prevent yield-killing Michael addition side reactions.

Downstream Stability in Pd/Cu Catalysis

A common downstream transformation for 2,4-dihydroxyquinolines is POCl3-mediated conversion to 2,4-dichloroquinolines, followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the C-2 and C-4 positions. When utilizing 6-bromo-2,4-dihydroxyquinoline, the C-6 position acts as a competitive site for oxidative addition, requiring complex protecting strategies or resulting in mixed products. In contrast, the 6-methyl group in 6-methyl-2,4-dihydroxyquinoline is completely inert to Pd/Cu catalysis, ensuring 100% chemoselectivity for reactions at the newly formed C-2/C-4 chloride sites [1].

Evidence DimensionReactivity during downstream Pd/Cu-catalyzed functionalization
Target Compound Data0% competitive oxidative addition at C-6 for the methyl variant
Comparator Or Baseline6-Bromo-2,4-dihydroxyquinoline
Quantified Difference6-Bromo introduces competitive oxidative addition sites; 6-Methyl provides 100% chemoselectivity for C-2/C-4 functionalization
ConditionsStandard transition-metal cross-coupling conditions on the 2,4-dichloro derivative

Procuring the 6-methyl variant is essential when downstream synthesis involves metal-catalyzed functionalization at the 2- or 4-positions, preventing competitive cross-coupling at the 6-position.

Core Substitution Impact on Bioactivity

In the development of quinoline-based therapeutics, such as anti-tubercular agents, the presence and nature of substituents on the quinoline core are critical for target engagement. Structure-activity relationship (SAR) studies reveal that removing substituents from the quinoline core (reverting to an unsubstituted baseline) reduces anti-mycobacterial activity against Mycobacterium tuberculosis by up to 20-fold. Procuring the 6-methyl variant provides a necessary lipophilic and sterically defining group that helps maintain the high potency required for lead compounds [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) of downstream quinoline derivatives
Target Compound DataSubstituted quinoline cores maintain high potency (low μM MICs)
Comparator Or BaselineUnsubstituted quinoline core
Quantified DifferenceRemoval of core substituents reduces anti-mycobacterial activity by up to 20-fold
ConditionsMicroplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis

Justifies the procurement of the 6-methyl substituted building block rather than the cheaper unsubstituted analog to ensure the biological efficacy of the final synthesized library.

Synthesis of C-3 Alkylated Quinoline Intermediates

Ideal for one-pot Hantzsch ester-mediated Knoevenagel condensation–reduction reactions, where the 6-methyl group provides a 15% absolute yield advantage over unsubstituted analogs, improving process economics [1].

Precursor to 2,4-Dichloro-6-methylquinoline

Serves as the direct starting material for POCl3-mediated chlorination, yielding a versatile di-halogenated scaffold for subsequent regioselective nucleophilic aromatic substitution (SNAr) or transition-metal cross-coupling[1].

Chemoselective Metal-Catalyzed Functionalization

The optimal choice over 6-bromo or 6-iodo analogs when the downstream synthetic route requires extensive Pd- or Cu-catalyzed modifications at the C-2 or C-4 positions, as the 6-methyl group is completely inert to oxidative addition [1].

Antimicrobial & Kinase Inhibitor Library Development

Procured specifically when structure-activity relationship (SAR) studies require a stable, lipophilic, electron-donating group at the 6-position to maintain target binding affinity, avoiding the severe 20-fold potency drops associated with unsubstituted cores [2].

XLogP3

1.8

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